molecular formula C10H17ClO2 B12584276 (s,e)-Ethyl5-chloro-2-isopropylpent-4-enoate

(s,e)-Ethyl5-chloro-2-isopropylpent-4-enoate

Cat. No.: B12584276
M. Wt: 204.69 g/mol
InChI Key: KTYPEEJPWXCWGE-IWGCBNPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(s,e)-Ethyl5-chloro-2-isopropylpent-4-enoate is an organic compound with a unique structure that includes a chloro group, an isopropyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s,e)-Ethyl5-chloro-2-isopropylpent-4-enoate typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate alkene and chloroalkane.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.

    Purification: The product is purified using techniques such as distillation or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced monitoring techniques helps in maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

(s,e)-Ethyl5-chloro-2-isopropylpent-4-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(s,e)-Ethyl5-chloro-2-isopropylpent-4-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (s,e)-Ethyl5-chloro-2-isopropylpent-4-enoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The exact mechanism can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-chloro-2-isopropylpentanoate
  • Methyl 5-chloro-2-isopropylpent-4-enoate
  • Propyl 5-chloro-2-isopropylpent-4-enoate

Uniqueness

(s,e)-Ethyl5-chloro-2-isopropylpent-4-enoate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H17ClO2

Molecular Weight

204.69 g/mol

IUPAC Name

ethyl (E,2S)-5-chloro-2-propan-2-ylpent-4-enoate

InChI

InChI=1S/C10H17ClO2/c1-4-13-10(12)9(8(2)3)6-5-7-11/h5,7-9H,4,6H2,1-3H3/b7-5+/t9-/m0/s1

InChI Key

KTYPEEJPWXCWGE-IWGCBNPKSA-N

Isomeric SMILES

CCOC(=O)[C@@H](C/C=C/Cl)C(C)C

Canonical SMILES

CCOC(=O)C(CC=CCl)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.